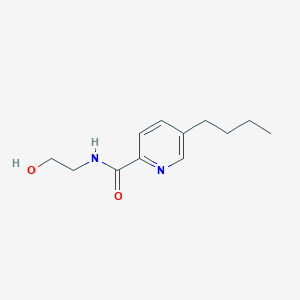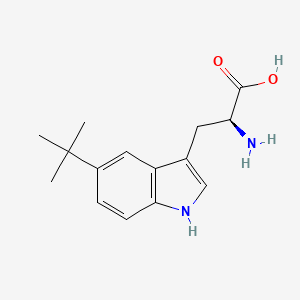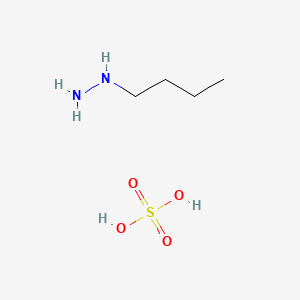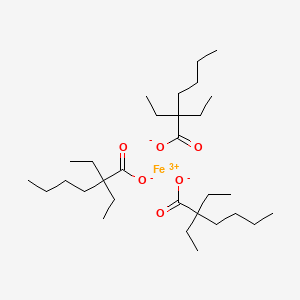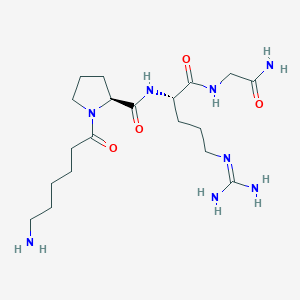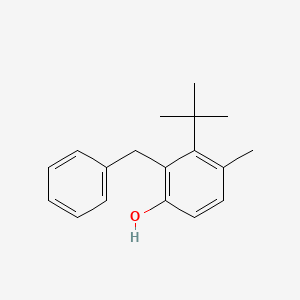
2-Benzyl-3-tert-butyl-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-tert-butyl-4-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-tert-butyl-4-methylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production.
化学反応の分析
Types of Reactions
2-Benzyl-3-tert-butyl-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenols.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
2-Benzyl-3-tert-butyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to prevent the oxidation of other compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.
Industry: Used in the stabilization of polymers and other materials to prevent degradation due to oxidation.
作用機序
The primary mechanism by which 2-Benzyl-3-tert-butyl-4-methylphenol exerts its effects is through its antioxidant properties. It acts as a terminating agent in free radical reactions, converting peroxy radicals to hydroperoxides, thereby preventing the propagation of oxidative chain reactions. This mechanism is similar to that of vitamin E, which also acts as an antioxidant .
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a similar structure but with two tert-butyl groups.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Used as a UV absorber in industrial applications.
Uniqueness
2-Benzyl-3-tert-butyl-4-methylphenol is unique due to the presence of the benzyl group, which can influence its reactivity and antioxidant properties. This structural difference can make it more effective in certain applications compared to its analogs.
特性
CAS番号 |
67595-01-1 |
|---|---|
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC名 |
2-benzyl-3-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C18H22O/c1-13-10-11-16(19)15(17(13)18(2,3)4)12-14-8-6-5-7-9-14/h5-11,19H,12H2,1-4H3 |
InChIキー |
OPOOFHRGSJRJDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)O)CC2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


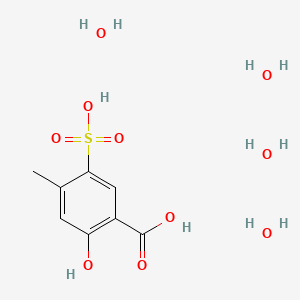
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

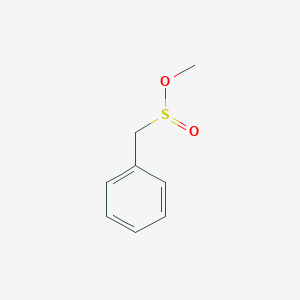
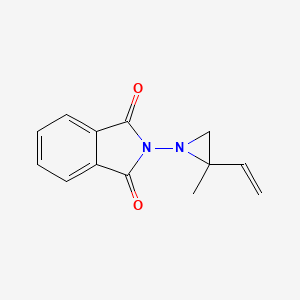

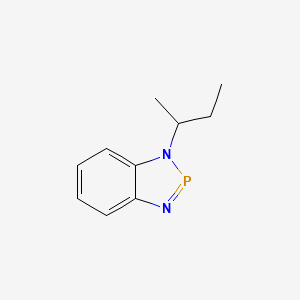
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
